(4-Bromo-3-chloro-2-methylphenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-bromo-2-chloro-3-methyl-4-(methylthio)- is an organic compound with a complex structure that includes bromine, chlorine, methyl, and methylthio groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-2-chloro-3-methyl-4-(methylthio)- typically involves multiple steps of electrophilic aromatic substitution reactions. The introduction of bromine and chlorine can be achieved through halogenation reactions using bromine (Br2) and chlorine (Cl2) in the presence of catalysts such as iron (Fe) or aluminum chloride (AlCl3). The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and AlCl3 as a catalyst. The methylthio group can be added through a nucleophilic substitution reaction using methylthiol (CH3SH) in the presence of a base .
Industrial Production Methods
Industrial production of such compounds often involves large-scale halogenation and alkylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-bromo-2-chloro-3-methyl-4-(methylthio)- undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine and chlorine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The halogen atoms can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Amines, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dehalogenated benzene derivatives
Substitution: Aminated or alkoxylated benzene derivatives
Wissenschaftliche Forschungsanwendungen
Benzene, 1-bromo-2-chloro-3-methyl-4-(methylthio)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Benzene, 1-bromo-2-chloro-3-methyl-4-(methylthio)- involves its interaction with various molecular targets through electrophilic and nucleophilic substitution reactions. The presence of multiple functional groups allows it to participate in diverse chemical pathways, making it a versatile compound in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1-bromo-2-chloro-3-methyl-4-(methylsulfonyl)
- Benzene, 1-bromo-3-chloro-4-fluoro-2-methyl-
- Benzene, 1-chloro-3-methyl-
Uniqueness
Benzene, 1-bromo-2-chloro-3-methyl-4-(methylthio)- is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity compared to other similar compounds. This functional group allows for specific oxidation and substitution reactions that are not possible with other halogenated benzene derivatives .
Eigenschaften
CAS-Nummer |
127049-88-1 |
---|---|
Molekularformel |
C8H8BrClS |
Molekulargewicht |
251.57 g/mol |
IUPAC-Name |
1-bromo-2-chloro-3-methyl-4-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8BrClS/c1-5-7(11-2)4-3-6(9)8(5)10/h3-4H,1-2H3 |
InChI-Schlüssel |
VEKIRHPKUFHYGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1Cl)Br)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.